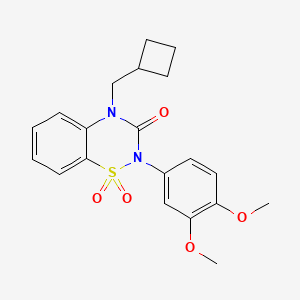![molecular formula C23H22FNO3 B6450763 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one CAS No. 2640958-73-0](/img/structure/B6450763.png)
6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one, also known as FDQ, is a synthetic quinoline derivative that has been studied for its potential applications in scientific research. It is a fluoroquinoline that has been used in a variety of laboratory experiments and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including in vitro studies of enzyme inhibition and DNA binding. It has also been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In addition, 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one has been studied for its potential applications in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one is not fully understood. However, it is believed that 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one binds to DNA and inhibits the activity of enzymes. This inhibition of enzyme activity is thought to be responsible for its potential applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one have not been fully studied. However, some studies have suggested that 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one may have anti-cancer and anti-inflammatory effects. In addition, 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in drug metabolism.
実験室実験の利点と制限
The advantages of using 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one in laboratory experiments include its availability, its low cost, and its ability to bind to DNA and inhibit the activity of enzymes. However, the use of 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one in laboratory experiments also has some limitations. For example, 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one is not water soluble and is not stable in an acidic environment. In addition, 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one is not widely used in laboratory experiments and its mechanism of action is not fully understood.
将来の方向性
The potential future directions for 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one include further research into its mechanism of action and its potential applications in the treatment of cancer and other diseases. In addition, further research could be conducted into the biochemical and physiological effects of 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one and its potential applications in drug metabolism. Finally, further research could be conducted into the advantages and limitations of using 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one in laboratory experiments.
合成法
The synthesis of 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one is a multistep process. It begins with the reaction of 4-methylbenzaldehyde and 4-methylbenzoyl chloride in an acidic medium to form 4-methylbenzoyl chloride. This is then reacted with 4-methylbenzyl alcohol in an acidic medium to form the intermediate 4-methylbenzyloxybenzoyl chloride. The intermediate is then reacted with oxalic acid in an acidic medium to form 6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one.
特性
IUPAC Name |
6-fluoro-3-(4-methylbenzoyl)-1-(oxan-4-ylmethyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO3/c1-15-2-4-17(5-3-15)22(26)20-14-25(13-16-8-10-28-11-9-16)21-7-6-18(24)12-19(21)23(20)27/h2-7,12,14,16H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMUQRZZDNFNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide](/img/structure/B6450714.png)
![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B6450717.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B6450728.png)

![2-(3,4-dimethoxyphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450741.png)
![ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450748.png)
![6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450750.png)




![2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6450792.png)
